molecular formula C7H4ClFN2 B1375392 2-Amino-3-chloro-5-fluorobenzonitrile CAS No. 1263277-06-0

2-Amino-3-chloro-5-fluorobenzonitrile

Cat. No.: B1375392
CAS No.: 1263277-06-0
M. Wt: 170.57 g/mol
InChI Key: XNQCLYHYYQRXNO-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-fluorobenzonitrile is a halogenated aromatic nitrile compound with the molecular formula C₇H₄ClFN₂. Its structure features a nitrile group (-CN) at position 1, an amino group (-NH₂) at position 2, chlorine at position 3, and fluorine at position 5 (see Figure 1).

Properties

IUPAC Name

2-amino-3-chloro-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQCLYHYYQRXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-3-chloro-5-fluorobenzonitrile involves the reaction of 2-amino-5-fluorobenzonitrile with N-chloro-succinimide in acetonitrile at 80°C. The reaction mixture is stirred overnight, and the product is obtained by filtration and drying .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    N-chloro-succinimide: Used for chlorination reactions.

    Acetonitrile: Common solvent for reactions involving this compound.

    Zinc Chloride: Catalyst for certain coupling reactions.

Major Products Formed

    Substituted Benzonitriles: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2-Amino-3-chloro-5-fluorobenzonitrile is used in various scientific research applications, including:

    Organic Synthesis: As a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: In the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and reactivity with these targets. The exact pathways and molecular interactions can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Purity/Availability
2-Amino-3-chloro-5-fluorobenzonitrile C₇H₄ClFN₂ ~186.57* Not explicitly listed -NH₂ (2), -Cl (3), -F (5), -CN (1) N/A
2-Amino-3-bromo-5-fluorobenzonitrile C₇H₄BrFN₂ 215.02 1403667-47-9 -Br replaces -Cl at position 3 Available (American Elements)
4-Amino-2-chloro-5-fluorobenzonitrile C₇H₄ClFN₂ 170.57 1228376-68-8 -NH₂ (4), -Cl (2), -F (5), -CN (1) Available (American Elements)
2-Amino-3-chlorobenzonitrile C₇H₅ClN₂ 152.57 53312-77-9 Missing -F at position 5 Listed in Kanto Reagents
4-Amino-3-fluorobenzonitrile C₇H₅FN₂ 136.12 63069-50-1 -NH₂ (4), -F (3), -CN (1) TCI Chemicals (25g, ¥33,700)
5-Fluoro-2-iodobenzonitrile C₇H₃FIN 263.01 877868-92-3 -I (2), -F (5), -CN (1) 95% purity ()

*Molecular weight calculated based on formula.

Key Observations:

Fluorine at position 5 enhances electronegativity and may improve metabolic stability in drug candidates compared to non-fluorinated analogues like 2-Amino-3-chlorobenzonitrile .

Positional Isomerism: Moving the amino group from position 2 (target compound) to position 4 (4-Amino-2-chloro-5-fluorobenzonitrile) reduces molecular symmetry, likely affecting crystallization behavior and solubility .

Functional Group Variations: Replacement of -CN with -COOH (e.g., 2-Amino-3-chloro-5-fluorobenzoic acid, CAS 89-77-0) drastically changes polarity and acidity (pKa ~2-3 for -COOH vs. ~-1.8 for -CN), influencing solubility and bioavailability .

Biological Activity

2-Amino-3-chloro-5-fluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄ClFN₂, with a molecular weight of 170.57 g/mol. The compound features an amino group, a chlorine atom, and a fluorine atom on a benzonitrile structure, which influences its biological activity through various biochemical interactions.

Target Enzymes:
Research indicates that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and providing neuroprotective effects.

Biochemical Pathways:
The compound's nitrile group contributes to its reactivity, allowing it to participate in various biochemical pathways. Its structural similarity to other bioactive compounds suggests that it may also interact with other enzymes involved in metabolic processes.

Antimicrobial and Anticancer Properties

Studies have shown that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance, compounds with similar structures have been evaluated for their ability to inhibit the growth of various bacterial strains and cancer cell lines:

  • Antimicrobial Activity:
    • Compounds derived from this compound have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The zone of inhibition values for these compounds ranged from 20 mm to 27 mm, indicating strong antibacterial properties .
  • Anticancer Activity:
    • In vitro studies have reported that certain derivatives exhibit antiproliferative effects against cancer cell lines. For example, modifications to the structure can enhance the potency against specific cancer types, with some compounds showing GI50 values below 0.01 µM in various assays .

Case Studies

  • Acetylcholinesterase Inhibition:
    A study focusing on the inhibition of AChE by this compound demonstrated a dose-dependent response, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's.
  • Anticancer Evaluation:
    A series of synthesized derivatives were tested against human cancer cell lines (e.g., HL-60 and U937). The results indicated significant induction of apoptosis, evidenced by increased caspase-3 activation and cytochrome c release from mitochondria .

Research Findings Summary

Activity Target Effect Reference
AntimicrobialVarious bacterial strainsZone of inhibition: 20–27 mm
AnticancerCancer cell linesGI50 < 0.01 µM
AChE InhibitionAcetylcholinesteraseDose-dependent inhibition observed

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